molecular formula C9H8ClF4NO2 B12843052 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride

3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride

Katalognummer: B12843052
Molekulargewicht: 273.61 g/mol
InChI-Schlüssel: MATQZHZJHXFUBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride is a chemical compound with the molecular formula C9H8ClF4NO2 It is known for its unique structural features, which include a fluorine atom and a trifluoromethoxy group attached to a phenacylamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride typically involves multiple steps. One common method starts with the fluorination of a suitable phenacylamine precursor, followed by the introduction of the trifluoromethoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenacylamine oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Uniqueness

3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride is unique due to its specific combination of fluorine and trifluoromethoxy groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H8ClF4NO2

Molekulargewicht

273.61 g/mol

IUPAC-Name

2-amino-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7F4NO2.ClH/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13;/h1-3H,4,14H2;1H

InChI-Schlüssel

MATQZHZJHXFUBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)CN)F)OC(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.